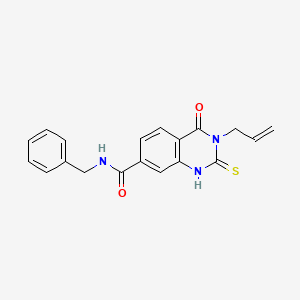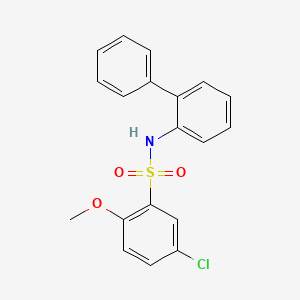![molecular formula C10H12ClN5O B7543569 N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine (CMT-3) is a synthetic compound that belongs to the class of tetrazoles. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is not fully understood. However, studies have suggested that it inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including cancer progression and inflammation. Inhibition of MMP activity by this compound may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been shown to inhibit the growth of blood vessels, which is essential for the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has several advantages for lab experiments. It is a synthetic compound, which allows for easy purification and characterization. It has also been extensively studied, and its properties are well-known. However, this compound also has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine. One potential direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective inhibitors of MMP activity. Finally, future studies could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting compound with sodium azide and copper(I) bromide. The final step involves the reduction of the resulting compound with palladium on carbon to yield this compound.
Applications De Recherche Scientifique
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit the formation of blood vessels, which is a crucial step in the progression of cancer.
Propriétés
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-16-10(13-14-15-16)12-6-7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMCMLEQDWCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)


![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)